molecular formula C6H10O4 B1665406 Aceburic acid CAS No. 26976-72-7

Aceburic acid

Cat. No. B1665406
CAS RN: 26976-72-7
M. Wt: 146.14 g/mol
InChI Key: GOVNVPJYMDJYSR-UHFFFAOYSA-N
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Description

Aceburic acid, also known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is a drug that was described as an analgesic but was never marketed . It is the acetyl ester of gamma-hydroxybutyrate (GHB), and based on its structural relation to GHB, it is likely to behave as a prodrug to it .


Molecular Structure Analysis

The molecular formula of Aceburic acid is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .


Physical And Chemical Properties Analysis

Aceburic acid has a density of 1.2±0.1 g/cm3, a boiling point of 272.1±23.0 °C at 760 mmHg, and a flash point of 113.4±16.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Metabolic Significance

Aceburic acid, also known as β-hydroxybutyric acid, is a significant molecule in the study of metabolism and biochemistry. It is one of the three main ketone bodies produced in the liver from fatty acids during periods of low food intake, carbohydrate restrictive diets, prolonged intense exercise, or in untreated type 1 diabetes mellitus. Hart (1908) highlighted the importance of acetone bodies, including β-hydroxybutyric acid, in understanding disordered metabolism, demonstrating its clinical relevance in disease states like diabetes (Hart, 1908).

Role in Microbial Metabolism

Research on β-hydroxybutyric acid extends to microbial metabolism. For instance, van Aalst-van Leeuwen et al. (1997) investigated the production and consumption of poly(beta-hydroxybutyrate), a polymer related to β-hydroxybutyric acid, in Paracoccus pantotrophus under varying substrate conditions (van Aalst-van Leeuwen et al., 1997). This study provides insights into the behavior of microorganisms under feast/famine conditions, a crucial aspect of wastewater treatment processes.

Diagnostic Utility

β-Hydroxybutyric acid also has diagnostic applications. Qiao et al. (2014) conducted a study to evaluate the effectiveness of different detection methods for ketones, including β-hydroxybutyric acid, in the breath, blood, and urine for the diagnosis and treatment of diabetic ketosis (Qiao et al., 2014). Their findings support the use of breath testing for ketones as a noninvasive, convenient, and repeatable method for diagnosis and monitoring.

Industrial Applications

In industrial biotechnology, β-hydroxybutyric acid plays a role as a precursor or intermediate in various biochemical processes. Song et al. (2018) explored the enhanced production of isobutanol from acetate in engineered Escherichia coli, showcasing the potential of β-hydroxybutyric acid in biochemical production processes (Song et al., 2018).

Environmental Science

In environmental science, β-hydroxybutyric acid is considered in the context of waste treatment and energy production. Vassilev et al. (2018) reported on microbial electrosynthesis from carbon dioxide, which includes the production of carboxylic acids like β-hydroxybutyric acid (Vassilev et al., 2018). This research highlights the role of such acids in sustainable biotechnology for converting greenhouse gases into valuable chemicals.

Mechanism of Action

Target of Action

Aceburic acid, also known as 4-acetoxybutanoic acid or 4-hydroxybutyric acid acetate, is the acetyl ester of gamma-hydroxybutyrate (GHB) . GHB is a neurotransmitter and a drug of abuse, acting as an agonist of the GHB receptor and GABAB receptor . Therefore, the primary target of Aceburic acid is likely to be the GHB receptor and GABAB receptor.

Mode of Action

Aceburic acid is likely to behave as a prodrug to GHB . A prodrug is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. In this case, Aceburic acid would be metabolized into GHB in the body.

Biochemical Pathways

GHB is known to be involved in the biosynthesis of the neurotransmitter γ-hydroxybutyric acid (GHB) from 1,4-butanediol (1,4-BD) .

Pharmacokinetics

As a prodrug of GHB, it is expected that Aceburic acid would be metabolized into GHB in the body . The bioavailability, half-life, and other pharmacokinetic parameters of Aceburic acid remain to be determined.

Result of Action

GHB has been used medically as an anesthetic and as a treatment for several neurologically affecting diseases .

properties

IUPAC Name

4-acetyloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-5(7)10-4-2-3-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVNVPJYMDJYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Record name aceburic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aceburic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181476
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aceburic acid

CAS RN

26976-72-7
Record name 4-(Acetyloxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26976-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceburic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aceburic acid [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetyloxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACEBURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F777XEP0LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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